2-chlorobenzenecarboximidothioic acid

Description

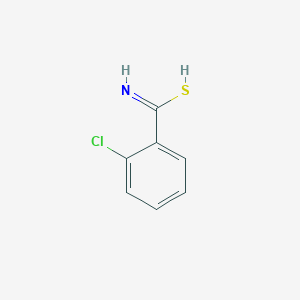

2-Chlorobenzenecarboximidothioic acid is a benzoid compound featuring a chlorinated aromatic ring with a carboximidothioic acid functional group (-C(=S)-NH-OH) at the ortho position. This structure confers unique electronic and steric properties due to the electron-withdrawing chloro substituent and the thioic acid moiety.

Properties

IUPAC Name |

2-chlorobenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQYOORLPNYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=N)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzenecarboximidothioic acid typically involves the reaction of 2-chlorobenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently undergoes hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of amines and other reduced sulfur-containing compounds.

Substitution: The chlorinated benzene ring allows for various substitution reactions, including nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfonic acids and sulfoxides.

Reduction: Amines and thiols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzenecarboximidothioic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chlorobenzenecarboximidothioic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include:

- 2-Aminobenzamides: Feature a carboxamide (-CONH₂) group instead of carboximidothioic acid. The amino substituent at the ortho position introduces electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound. This difference significantly alters acidity and hydrogen-bonding capacity .

- 2-Carbamimidoylbenzoic Acid : Contains a carboximidoyl (-C(=NH)-OH) group and lacks the sulfur atom. The replacement of sulfur with oxygen increases polarity and stability, as thioic acids are generally more prone to oxidation .

- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : Includes an ethoxy-oxoacetamido side chain, which introduces steric bulk and alters solubility in organic solvents compared to the simpler chloro-thioic acid structure .

Table 1: Key Structural and Electronic Differences

Physicochemical Properties

- Acidity: The chloro group in this compound enhances acidity (pKa ~3–4 estimated) compared to 2-aminobenzamides (pKa ~8–9) due to its electron-withdrawing nature. Thioic acids are generally more acidic than their oxy counterparts (e.g., 2-carbamimidoylbenzoic acid, pKa ~4–5) due to sulfur’s polarizability .

- Solubility : The thioic acid group reduces water solubility relative to carboxylic acids but improves lipid solubility, making it more suitable for organic-phase reactions. Ethoxy-substituted analogs (e.g., ) exhibit even lower aqueous solubility due to hydrophobic side chains .

- Stability : Thioic acids are less thermally stable than amides or carboxylic acids, with a tendency to decompose under prolonged heating or oxidative conditions .

Table 2: Comparative Reactivity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.